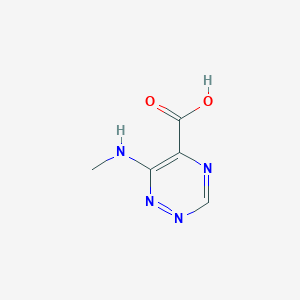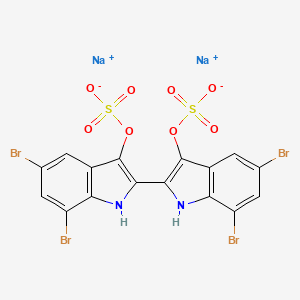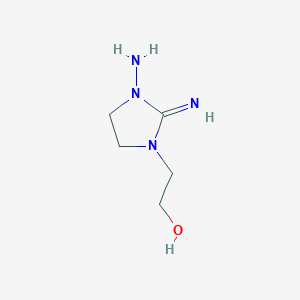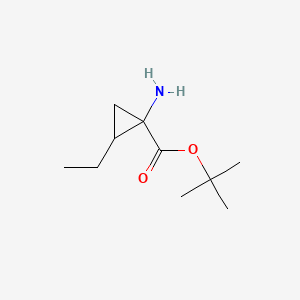![molecular formula C8H15NO B13113095 rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13113095.png)
rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine: is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a pyran ring fused to a pyridine ring. Such structures are often found in various bioactive molecules, making them significant in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an amino compound with 2,5-dimethoxytetrahydrofuran followed by hydrazinolysis can yield the desired product . Another method involves the use of intermolecular and intramolecular annulations of specific precursors .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Pyridazine derivatives: These compounds also contain nitrogen atoms and have been shown to possess a wide range of pharmacological activities.
Uniqueness: rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[2,3-c]pyridine |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-4-9-6-8(7)10-5-1/h7-9H,1-6H2/t7-,8-/m1/s1 |
Clé InChI |
XCCBYRSOLRFOLO-HTQZYQBOSA-N |
SMILES isomérique |
C1C[C@@H]2CCNC[C@H]2OC1 |
SMILES canonique |
C1CC2CCNCC2OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















